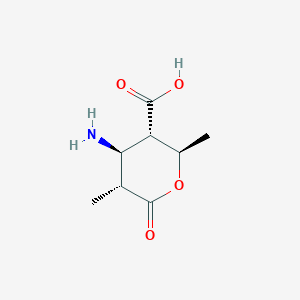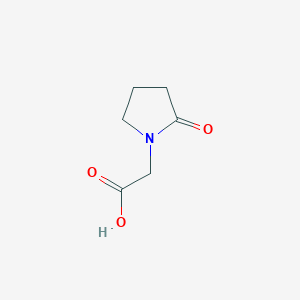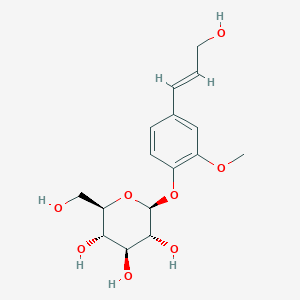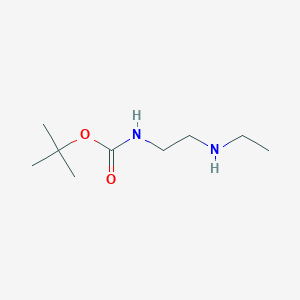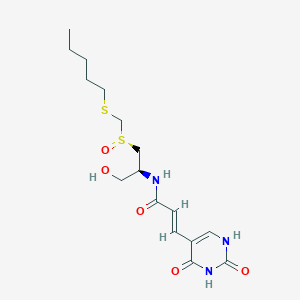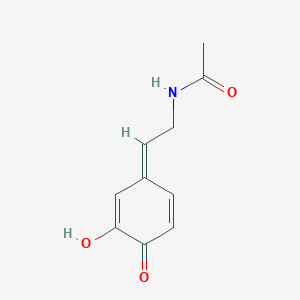
N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide, commonly known as HCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HCA is a derivative of hydroxycitric acid, which is found in the fruit of Garcinia cambogia.
Mécanisme D'action
HCA exerts its effects by inhibiting the activity of ATP citrate lyase, which is involved in the synthesis of fatty acids. This inhibition leads to a decrease in the production of fatty acids and subsequently, a reduction in body weight. HCA also increases the levels of the neurotransmitter serotonin, which can lead to a decrease in appetite and food intake.
Effets Biochimiques Et Physiologiques
HCA has been shown to have a number of biochemical and physiological effects. Some of these effects include a decrease in body weight, an improvement in glucose metabolism and insulin sensitivity, and anti-cancer properties. HCA has also been found to increase the levels of the neurotransmitter serotonin, which can lead to a decrease in appetite and food intake.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using HCA in lab experiments is its potential therapeutic applications. HCA has been extensively studied for its effects on obesity, diabetes, and cancer. Additionally, HCA is relatively easy to synthesize and purify. However, there are also some limitations to using HCA in lab experiments. One limitation is that HCA has not yet been approved for clinical use, so its safety and efficacy in humans are still being studied. Additionally, HCA can be difficult to work with due to its low solubility in water.
Orientations Futures
There are a number of future directions for research on HCA. Some of these directions include further studies on its potential therapeutic applications, including its effects on obesity, diabetes, and cancer. Additionally, more research is needed to determine the safety and efficacy of HCA in humans. Other future directions include studies on the mechanism of action of HCA, as well as the development of new synthetic methods for HCA.
Méthodes De Synthèse
HCA can be synthesized by reacting hydroxycitric acid with ethyl acetate and sodium hydroxide. The reaction results in the formation of HCA, which can be purified through recrystallization.
Applications De Recherche Scientifique
HCA has been extensively studied for its potential therapeutic applications. Some of the areas of research include obesity, diabetes, and cancer. HCA has been shown to inhibit the activity of the enzyme ATP citrate lyase, which is involved in the synthesis of fatty acids. This inhibition leads to a decrease in the production of fatty acids and subsequently, a reduction in body weight. HCA has also been found to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes. Additionally, HCA has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Propriétés
Numéro CAS |
117333-16-1 |
|---|---|
Nom du produit |
N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide |
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.2 g/mol |
Nom IUPAC |
N-[(2E)-2-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]acetamide |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8/h2-4,6,14H,5H2,1H3,(H,11,12)/b8-4+ |
Clé InChI |
HZUDLKIKKKYMQA-XBXARRHUSA-N |
SMILES isomérique |
CC(=O)NC/C=C/1\C=CC(=O)C(=C1)O |
SMILES |
CC(=O)NCC=C1C=CC(=O)C(=C1)O |
SMILES canonique |
CC(=O)NCC=C1C=CC(=O)C(=C1)O |
Synonymes |
N-acetyldopamine quinone methide NADA quinone methide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



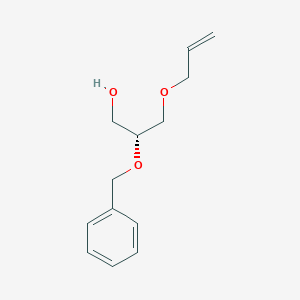
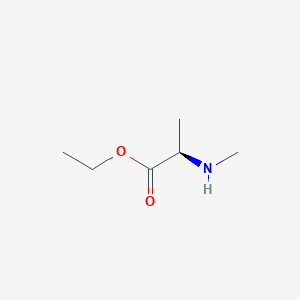
![5-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B54385.png)
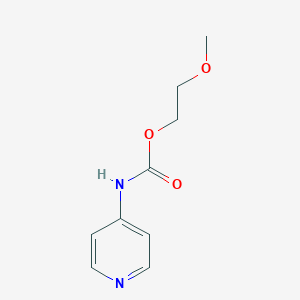
![2-Amino-7-methyl-5,7-dihydro-6H-[1,3]thiazolo[5,4-f]indol-6-one](/img/structure/B54387.png)
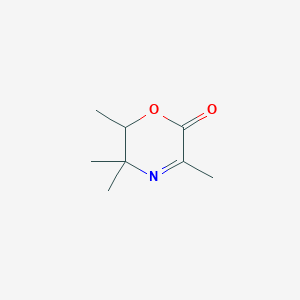
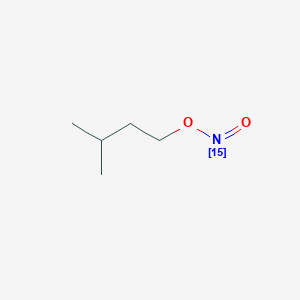
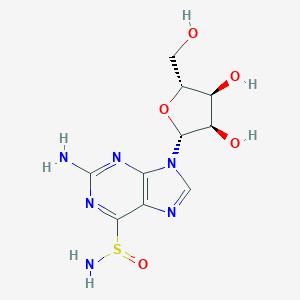
![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione](/img/structure/B54398.png)
